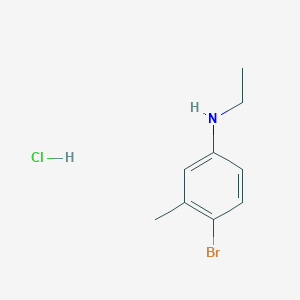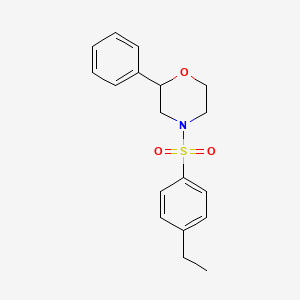![molecular formula C19H20N6O B2493736 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide CAS No. 2309191-22-6](/img/structure/B2493736.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader category of heterocyclic compounds that have been explored for their diverse biological activities and potential uses in medicinal chemistry. Heterocyclic compounds, such as those containing triazolo[4,3-b]pyridazine cores, are of particular interest due to their structural uniqueness and potential for chemical modifications that can lead to a wide range of biological activities.
Synthesis Analysis
The synthesis of related compounds often involves intramolecular oxidative cyclization reactions, utilizing reagents like iodobenzene diacetate for cyclization of hydrazones into triazolo[4,3-b]pyridazines. These methods provide efficient pathways to synthesize a variety of structurally diverse compounds (Mamta et al., 2019). Additionally, the use of hypervalent iodine reagents has been reported for the synthesis of fused heterocyclic 1,2,4-triazoles, highlighting the versatility of iodine(III) in promoting various synthetically useful transformations (O. Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using a combination of spectral data, including IR, NMR (1H and 13C), and mass spectrometry, alongside X-ray crystallography for definitive structural elucidation. X-ray diffraction techniques, in particular, are critical for determining the precise geometries of the synthesized compounds and confirming the presence of the desired heterocyclic frameworks (Hamdi Hamid Sallam et al., 2021).
Chemical Reactions and Properties
Heterocyclic compounds such as N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide are known to undergo various chemical reactions, including alkylation and 1,3-dipolar cycloaddition, leading to the formation of new compounds with potentially different biological activities. These reactions are often regioselective, opening avenues for further chemical modifications (Souad Mojahidi et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely linked to their chemical structures. For instance, the crystalline form can influence the compound's stability and reactivity. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to assess these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamentally important. These properties are often explored through computational methods like density functional theory (DFT) calculations, which help predict the behavior of these compounds in various environments and their potential interactions with biological targets (Hamdi Hamid Sallam et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h2-6,9-10,13,15H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBGWLHBFGKYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

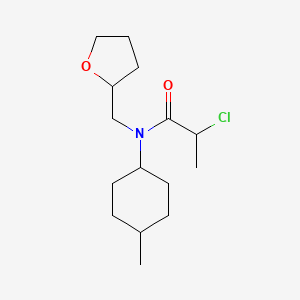
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)
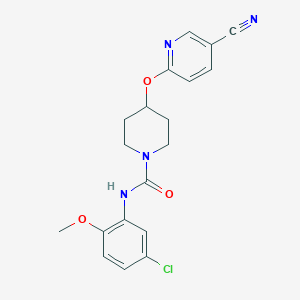
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
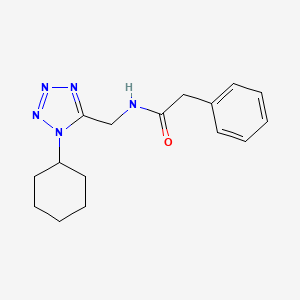
![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

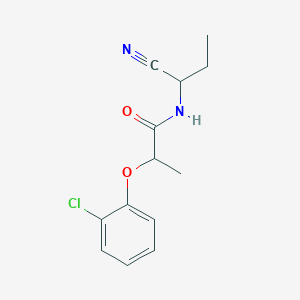
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)
